3,3,5-Trimethylheptane (CAS: 7154-80-5) is a branched-chain C10 alkane, an isomer of n-decane.[1][2] Its distinct molecular structure, featuring three methyl groups on a heptane backbone, imparts specific physical properties that differentiate it from its linear counterpart and other branched isomers.[1] These properties, such as a lower boiling point and altered viscosity compared to straight-chain alkanes, make it a valuable component in applications requiring precise volatility and flow characteristics, such as in reference fuels for combustion research or as a specialty non-polar solvent.[1][3]
While all C10H22 isomers share the same molecular formula, their performance in real-world systems is not interchangeable.[2] The specific location and degree of branching in 3,3,5-trimethylheptane directly control procurement-critical properties like boiling point, viscosity, and combustion behavior (e.g., octane rating).[3] Substituting with a linear alkane like n-decane or even another trimethylheptane isomer can lead to significant deviations in fuel volatility, fluid dynamics in lubricant systems, and autoignition timing in engine studies.[3][4] Therefore, applications requiring precise and reproducible performance, such as the formulation of diesel fuel surrogates or specialty solvents, demand the procurement of this specific, well-characterized isomer over generic C10 alkane mixtures or other structural variants.
3,3,5-Trimethylheptane exhibits a boiling point of 155.7°C (428.85 K), which is significantly lower than its linear isomer, n-decane.[5] The boiling point of n-decane is approximately 174.1°C (447.25 K), a difference of over 18°C.[2] This substantial difference in volatility is a direct consequence of the branched structure of 3,3,5-trimethylheptane, which reduces the effectiveness of intermolecular van der Waals forces compared to the straight-chain structure of n-decane.[4]
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 155.7°C (428.85 K) |
| Comparator Or Baseline | n-Decane: ~174.1°C (~447.25 K) |
| Quantified Difference | ~18.4°C lower than n-decane |
| Conditions | Atmospheric pressure |
This lower boiling point is critical for applications requiring higher volatility than n-decane, such as in gasoline blending to control evaporation characteristics or in solvent systems where faster drying times are necessary.
Branched alkanes generally exhibit different viscosity profiles compared to their linear counterparts. While direct viscosity data for 3,3,5-trimethylheptane is not readily available in comparative studies, the established trend shows that branching impacts fluid properties. For instance, the linear C10 alkane, n-decane, has a dynamic viscosity of 0.920 mPa·s at 20°C.[2] In contrast, the highly branched C8 isomer, isooctane (2,2,4-trimethylpentane), has a significantly lower viscosity of 0.50 mPa·s at 20°C.[6] This class-level inference suggests that 3,3,5-trimethylheptane will have a lower viscosity than n-decane, impacting its flow characteristics.
| Evidence Dimension | Dynamic Viscosity at 20°C |
| Target Compound Data | Expected to be lower than n-decane based on structural trends |
| Comparator Or Baseline | n-Decane: 0.920 mPa·s; Iso-octane (branched C8): 0.50 mPa·s |
| Quantified Difference | Not directly quantified, but trend indicates lower viscosity than linear isomer |
| Conditions | 20°C |
A lower viscosity is a key procurement driver for creating specialty lubricants with improved low-temperature performance or for use as a solvent where rapid penetration and flow are required.
The branched structure of 3,3,5-trimethylheptane provides a higher octane rating compared to straight-chain alkanes, making it resistant to engine knocking.[3] While a specific octane number for this isomer is not cited in the available literature, branched C10 isomers are generally preferred for gasoline blending and high-performance fuels.[3] In contrast, n-decane, with its straight-chain structure, is more suitable for diesel fuel and controlled combustion studies where a lower octane (and higher cetane) rating is desired.[3] The use of specific, highly branched isomers like 3,3,5-trimethylheptane is critical in formulating surrogate fuels that aim to replicate the complex combustion behavior of real-world gasoline.[7][8]
| Evidence Dimension | Anti-Knock / Octane Characteristics |
| Target Compound Data | High octane rating (characteristic of branched alkanes) |
| Comparator Or Baseline | n-Decane (low octane rating, high cetane rating) |
| Quantified Difference | Qualitatively higher resistance to knocking than n-decane |
| Conditions | Internal combustion engine conditions |
For researchers developing gasoline surrogate fuels or studying knocking phenomena, procuring a specific branched isomer like 3,3,5-trimethylheptane is essential for creating reproducible and well-defined fuel mixtures.
Based on its branched structure, which imparts a high octane rating, 3,3,5-trimethylheptane is a suitable component for creating well-defined gasoline surrogate fuels.[3] Researchers modeling combustion processes or testing engine performance require fuels with known compositions to ensure reproducibility, making this specific isomer a more appropriate choice than generic mixtures or low-octane linear alkanes.[8]
The defined boiling point of 155.7°C makes 3,3,5-trimethylheptane a candidate for use as a non-polar solvent in processes where evaporation rate is a critical parameter.[5] Its higher volatility compared to n-decane allows for faster processing times in applications like precision cleaning or as a medium for chemical reactions where solvent removal is a key step.
Due to its stable, well-defined branched structure, 3,3,5-trimethylheptane can serve as a reference compound in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). Its predictable fragmentation pattern and retention time make it useful for calibrating instruments and identifying unknown branched hydrocarbons in complex mixtures like fuels or environmental samples.
Flammable